molecular formula C11H13NO3 B8711247 Methyl 4-methoxy-2,3-dihydro-1H-indole-2-carboxylate

Methyl 4-methoxy-2,3-dihydro-1H-indole-2-carboxylate

Cat. No.: B8711247
M. Wt: 207.23 g/mol
InChI Key: VWLAYMRYEOWEAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-methoxy-2,3-dihydro-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 4-methoxy-2,3-dihydro-1H-indole-2-carboxylate

InChI

InChI=1S/C11H13NO3/c1-14-10-5-3-4-8-7(10)6-9(12-8)11(13)15-2/h3-5,9,12H,6H2,1-2H3

InChI Key

VWLAYMRYEOWEAA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CC(N2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

119 mg (4.90 mmol) of magnesium chips are added to a solution of 500 mg (2.44 mmol) of 4-methoxy-1H-indole-2-carboxylic acid in 10 ml of methanol. The mixture is agitated for 3 hours in a bath at 10° C. and then for 1 hour at ambient temperature. 20 ml of hydrochloric acid are added at 0° C. and agitation takes place for one hour. Then a solution of ammonia 3N is added until a pH of 10 is reached and extraction takes place 3 times by 50 ml of ethyl acetate. The organic phases are dried on magnesium sulfate, filtered and concentrated under reduced pressure. The evaporation residue is purified by silica column chromatography eluting with the help of a dichloromethane/ethyl acetate mixture (98/2 then 95-5; v/v). The expected product is obtained in the form of a brown oil with a yield of 64%.
Quantity
119 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
64%

Synthesis routes and methods II

Procedure details

Ethyl 4-methoxyindole-2-carboxylate (0.95 g, 4.33 mmol) was dissolved in methanol (10 ml) and magnesium shavings (0.471 g, 19.37 mmol) were then added, with stirring, at room temperature under a nitrogen atmosphere. After the reaction started, a water bath was used to maintain the reaction temperature between 15-20° C. This mixture was stirred overnight. At the end of the reaction, dichloromethane (200 ml) was added to the mixture, followed by ammonium chloride solution (200 ml). The organic phase was separated out and the aqueous phase was extracted with dichloromethane (3×50 ml). The combined organic phases were dried over magnesium sulphate and the solvent was removed to give a brown oil.
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.471 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

119 mg (4.90 mmol) of magnesium turnings are added to a solution of 500 mg (2.44 mmol) of 4-methoxy-1H-indole-2-carboxylic acid in 10 ml of methanol. The mixture is stirred for 3 hours in a bath at 110° C. and then for 1 hour at room temperature. 20 ml of hydrochloric acid are added at 0° C. and the mixture is stirred for one hour. 3 N ammonia solution is then added to pH 10 and the mixture is extracted with 3 times 50 ml of ethyl acetate. The organic phases are dried over magnesium sulfate, filtered and concentrated under reduced pressure. The evaporation residue is purified by chromatography on a silica column using a dichloromethane/ethyl acetate mixture (98/5, then 95/5; v/v) as the eluent to give the expected product in the form of a brown oil with a yield of 64%.
Quantity
119 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
64%

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